Ethyl 2-(3-hydroxyphenoxy)acetate
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Overview
Description
Ethyl 2-(3-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of an ethyl ester group and a hydroxyphenoxy group
Scientific Research Applications
Ethyl 2-(3-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-hydroxyphenoxy)acetate are currently unknown. This compound is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity
Biochemical Pathways
This pathway is unique in that it combines CO2 fixation with energy storage, enabling lithotrophic growth .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-hydroxyphenoxy)acetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and cytochrome P450, which are involved in oxidative stress pathways . These interactions suggest that this compound may influence the redox state of cells and contribute to the regulation of oxidative stress.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of signaling molecules involved in oxidative stress responses, thereby affecting gene expression related to antioxidant defenses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. It has been found to bind to the active sites of enzymes such as alcohol dehydrogenase and cytochrome P450, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular responses to oxidative stress. The compound’s ability to modulate enzyme activity highlights its potential as a regulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound has been associated with sustained modulation of oxidative stress pathways and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on oxidative stress and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which play key roles in the metabolism of ethanol and other substrates . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its biochemical activity and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these subcellular locations, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-hydroxyphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyphenol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) and heated to around 125°C for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ethyl 2-(3-oxophenoxy)acetate.
Reduction: Formation of ethyl 2-(3-hydroxyphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxyphenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the para position.
Ethyl 2-(2-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the ortho position.
Ethyl 2-(3-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: this compound is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(3-hydroxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSELHKIYIMPZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459775 |
Source
|
Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68747-24-0 |
Source
|
Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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